molecular formula C8H16Br2O B1329894 1-Bromo-4-(4-bromobutoxy)butane CAS No. 7239-41-0

1-Bromo-4-(4-bromobutoxy)butane

Cat. No.: B1329894
CAS No.: 7239-41-0
M. Wt: 288.02 g/mol
InChI Key: YMNORPXRNJKRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-bromobutoxy)butane is an organic compound with the molecular formula C8H16Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure

Preparation Methods

1-Bromo-4-(4-bromobutoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with 1-butanol in the presence of a base, such as sodium hydroxide, to form the ether linkage. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(4-bromobutoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(4-bromobutoxy)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its brominated structure may impart specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-bromobutoxy)butane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The ether linkage provides stability to the molecule, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Bromo-4-(4-bromobutoxy)butane can be compared to other brominated ethers, such as:

    1-Bromo-4-(4-bromobutoxy)hexane: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.

    1-Bromo-4-(4-bromobutoxy)propane: Shorter carbon chain, leading to different reactivity and applications.

    1-Bromo-4-(4-bromobutoxy)pentane: Intermediate chain length, with properties and reactivity between the hexane and propane analogs.

Properties

IUPAC Name

1-bromo-4-(4-bromobutoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNORPXRNJKRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222691
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7239-41-0
Record name Butane, 1,1'-oxybis(4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.